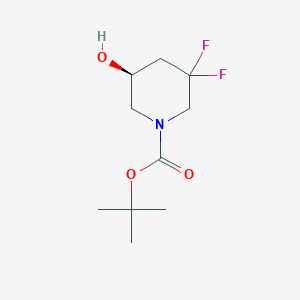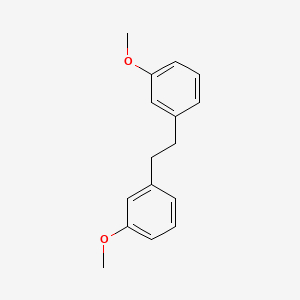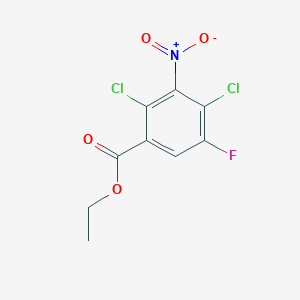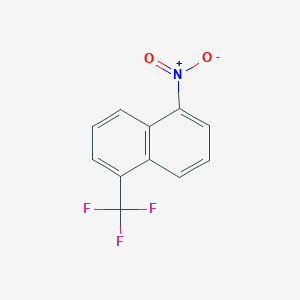
tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The tert-butyl group is a type of alkyl group derived from butane. It is often used in organic chemistry due to its unique reactivity pattern . The compound you mentioned likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the tert-butyl group is often introduced into organic molecules through reactions with tert-butyl alcohol or tert-butyl chloride. The piperidine ring could be formed through a variety of methods, including the cyclization of amines .Molecular Structure Analysis
The molecular structure of this compound would likely feature a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The 3,3-difluoro-5-hydroxy substituents indicate that there are two fluorine atoms and one hydroxyl group attached to the third carbon in the ring .Chemical Reactions Analysis
The tert-butyl group is known to influence the electronic properties of the molecules it’s part of, affecting their reactivity . The presence of the hydroxyl and fluorine groups could also impact the compound’s reactivity, potentially making it a candidate for reactions such as nucleophilic substitution or elimination.科学研究应用
Tert-butyl DFHPC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in various biochemical and physiological studies. It has been used as a reagent in the synthesis of various drugs and as a catalyst in the synthesis of various polymers. It has also been used in the study of enzyme kinetics and in the study of the mechanism of action of various drugs.
作用机制
Target of Action
The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes . It has also been shown to affect electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads .
Mode of Action
The tert-butyl group has been shown to have a unique reactivity pattern . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .
Biochemical Pathways
The tert-butyl group has been shown to have relevance in nature and its implication in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group has been shown to have a unique reactivity pattern . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
实验室实验的优点和局限性
The use of tert-butyl DFHPC in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is relatively stable and can be stored for long periods of time. A limitation is that it is toxic and should be handled with caution.
未来方向
There are several potential future directions for the use of tert-butyl DFHPC in scientific research. One direction is to study its potential use as a therapeutic agent. Another direction is to study its potential use as a drug delivery system. Additionally, its potential use as a substrate for enzyme-catalyzed reactions could be explored. Finally, its potential use as a catalyst in the synthesis of various polymers could be studied.
合成方法
Tert-butyl DFHPC can be synthesized in a few different ways. The most common method is the reaction of tert-butyl alcohol with 3,3-difluoropiperidine-1-carboxylic acid. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified by recrystallization.
生化分析
Biochemical Properties
The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . It has relevance in nature and implications in biosynthetic and biodegradation pathways .
Cellular Effects
For instance, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin, has been shown to have significant effects on cellular processes .
Molecular Mechanism
The tert-butyl group is known to elicit a unique reactivity pattern, which could potentially influence its interactions with biomolecules .
Metabolic Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
属性
IUPAC Name |
tert-butyl (5S)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCRPISXZGPTH-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)


![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)

![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)


![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)




